Betamethasone 9,11-Epoxide 21-Valerate

Pharmaceutical Analysis LC-MS Impurity Profiling Quality Control

Betamethasone 9,11-Epoxide 21-Valerate is the definitive reference standard for quantifying the 9,11-epoxide-21-valerate impurity in betamethasone valerate drug substances. Its distinct molecular signature (MW 456.57, ΔMW -20.01 Da vs. parent drug) and 9,11β-epoxide/21-valerate ester combination ensure unambiguous HPLC/LC-MS detection, critical for meeting USP individual impurity ≤1.0% and total impurity ≤2.0% limits. This high-purity standard also serves as a synthetic intermediate marker for monitoring fluorination efficiency. Stored at -20°C, standard international B2B shipping applies.

Molecular Formula C27H36O6
Molecular Weight 456.6 g/mol
Cat. No. B13855960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 9,11-Epoxide 21-Valerate
Molecular FormulaC27H36O6
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O
InChIInChI=1S/C27H36O6/c1-5-6-7-23(30)32-15-21(29)26(31)16(2)12-20-19-9-8-17-13-18(28)10-11-24(17,3)27(19)22(33-27)14-25(20,26)4/h10-11,13,16,19-20,22,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1
InChIKeyHOQDZZLCHDNPJJ-OOOOKSNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone 9,11-Epoxide 21-Valerate: Reference Standard and Synthetic Intermediate for Corticosteroid Quality Control and Synthesis


Betamethasone 9,11-Epoxide 21-Valerate (CAS 52619-21-3; synonym: 16-Methylepoxide-17-valerate, Betamethasone Valerate Impurity 1) is a synthetic corticosteroid derivative with the molecular formula C₂₇H₃₆O₆ and a molecular weight of 456.57 g/mol . Structurally, it combines a 9,11β-epoxide ring with a C-21 valerate ester on the betamethasone scaffold, distinguishing it from both the fully elaborated active pharmaceutical ingredient (betamethasone 17-valerate, which carries a 9α-fluoro substituent) and the simpler epoxide intermediate (betamethasone 9,11-epoxide, which lacks the C-21 ester) . The compound is supplied as a white to off-white solid with slight solubility in DMSO and methanol, requiring storage at -20 °C for maximum stability . It is primarily utilized as a pharmacopeial impurity reference standard and as a synthetic intermediate for the preparation of betamethasone 21-esters .

Why Betamethasone 9,11-Epoxide 21-Valerate Cannot Be Replaced by Betamethasone Valerate, Betamethasone 9,11-Epoxide, or Other In-Class Analogs


Betamethasone 9,11-Epoxide 21-Valerate occupies a distinct chemical space that precludes substitution by any single commercially available analog. Betamethasone 17-valerate (CAS 2152-44-5, MW 476.58, C₂₇H₃₇FO₆) carries a 9α-fluoro atom rather than the 9,11-epoxide, resulting in fundamentally different chromatographic retention, mass spectrometric fragmentation, and biological activity profiles [1]. Betamethasone 9,11-epoxide (CAS 981-34-0, MW 372.5, C₂₂H₂₈O₅) lacks the C-21 valerate ester entirely, yielding a molecular weight difference of +84.12 Da and altered solubility characteristics [2]. Betamethasone 21-valerate (CAS 2240-28-0, MW 476.58, C₂₇H₃₇FO₆), the positional isomer with the valerate ester at C-21 but retaining the 9α-fluoro substituent, differs by +20.01 Da and presents a distinct impurity profile in pharmacopeial assays [3]. Even the closest ester homolog, betamethasone 9,11-epoxide 21-propionate, differs in ester chain length, affecting both lipophilicity and chromatographic behavior [4]. These structural differences translate directly into non-interchangeability for analytical method development, impurity quantification, and synthetic pathway fidelity.

Betamethasone 9,11-Epoxide 21-Valerate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation from Betamethasone 17-Valerate: A 20.01 Da Delta for Unambiguous Mass Spectrometric Resolution

Betamethasone 9,11-Epoxide 21-Valerate (C₂₇H₃₆O₆, MW 456.57) exhibits a molecular weight 20.01 Da lower than betamethasone 17-valerate (C₂₇H₃₇FO₆, MW 476.58), the active pharmaceutical ingredient . This difference arises from the replacement of the 9α-fluoro and 11β-hydroxy substituents with a 9,11β-epoxide bridge and the shift of the valerate ester from C-17 to C-21 [1]. The ΔMW of -20.01 Da (relative mass difference of -4.20%) provides a clear mass spectrometric window for selective ion monitoring, enabling unequivocal identification of this impurity in the presence of the parent drug even at low (≤1.0%) abundance levels [2].

Pharmaceutical Analysis LC-MS Impurity Profiling Quality Control

Structural Differentiation from Betamethasone 9,11-Epoxide: The C-21 Valerate Ester Contributes +84.12 Da and Alters Lipophilicity

Relative to its simpler precursor betamethasone 9,11-epoxide (C₂₂H₂₈O₅, MW 372.5), the title compound carries an additional C-21 valerate ester (pentanoate) that increases molecular weight by 84.12 Da (from 372.5 to 456.57) [1]. This esterification at C-21 is known to modulate lipophilicity: structure-activity relationship studies on betamethasone esters demonstrate that elongation of the ester chain from acetate (C2) to valerate (C5) increases both glucocorticoid receptor binding affinity and 1-octanol/water partition coefficient [2]. Specifically, while 21-OAc substitution decreases receptor affinity relative to the parent alcohol, replacement with the longer valerate chain partially recovers affinity while simultaneously increasing lipophilicity, as measured by log P values in cultured human keratinocyte cytosol assays [2].

Physicochemical Characterization Lipophilicity Chromatographic Retention

Certified Purity Grade as an Analytical Reference Standard: ≥98% (HPLC) for Pharmacopeial Method Validation

Betamethasone 9,11-Epoxide 21-Valerate is commercially supplied as a characterized reference standard with purity ≥98% as determined by HPLC, accompanied by a detailed Certificate of Analysis including NMR, MS, IR, and HPLC/GC purity data compliant with regulatory guidelines . This purity level meets or exceeds the threshold required for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. By comparison, the structurally related betamethasone 9,11-epoxide (non-valerate) is available at purities ranging from ≥95% to ≥99% depending on supplier . The availability of the title compound at ≥98% HPLC purity with full characterization data enables its direct use as a system suitability marker and impurity quantification standard in betamethasone valerate drug product testing, where USP monographs mandate that no individual impurity exceeds 1.0% and total impurities remain below 2.0% [2].

Reference Standard Qualification Method Validation ANDA Submission

Differentiation from Positional Isomer Betamethasone 21-Valerate: Epoxide vs. 9α-Fluoro-11β-Hydroxy Functionality

Betamethasone 9,11-Epoxide 21-Valerate is distinct from the positional isomer betamethasone 21-valerate (CAS 2240-28-0, C₂₇H₃₇FO₆, MW 476.58) by virtue of its 9,11β-epoxide ring replacing the 9α-fluoro-11β-hydroxy moiety [1]. This structural divergence yields a molecular formula difference of FHO vs. O (one fluorine and one hydrogen replaced by one oxygen), corresponding to a mass deficit of 20.01 Da . The epoxide ring is a characteristic marker of incomplete synthesis: in the multi-step betamethasone manufacturing process, the 9,11β-epoxide is a key intermediate that undergoes HF-mediated ring opening to introduce the 9α-fluoro substituent; incomplete fluorination leaves residual epoxide that may persist as an impurity in the final valerate ester product [2]. The 9,11-epoxide 21-valerate thus represents a process-related impurity arising from esterification at C-21 followed by incomplete epoxide opening, whereas betamethasone 21-valerate is a positional isomer of the active drug where the valerate ester is at C-21 rather than C-17 but the 9α-fluoro is intact [3].

Isomeric Differentiation Synthetic Pathway Fidelity Impurity Profiling

Stability and Storage Requirements: -20 °C Storage Differentiates from Room-Temperature-Stable Analogs

Betamethasone 9,11-Epoxide 21-Valerate requires storage at -20 °C for maximum recovery and stability, with vendors explicitly recommending centrifugation of the original vial before cap removal to recover material that may have settled during shipping . In contrast, betamethasone 17-valerate is stable at room temperature for shipping and at 2-8 °C for long-term storage, while betamethasone 21-valerate (the positional isomer) is shipped at ambient temperature . The more stringent low-temperature requirement of the 9,11-epoxide 21-valerate reflects its increased susceptibility to hydrolysis of both the epoxide ring and the valerate ester under ambient conditions [1]. The Veeprho technical note identifies that the epoxide byproduct can form through secondary reactions during epoxidation or esterification and through oxidation during storage, directly affecting batch purity, stability, and impurity profiles; monitoring its appearance is a required component of stability study design [1].

Stability Storage Conditions Sample Handling

Betamethasone 9,11-Epoxide 21-Valerate: Key Application Scenarios for Procurement Decision-Making


Pharmacopeial Impurity Quantification in Betamethasone Valerate Drug Products (ANDA/DMF Submission Support)

When developing or validating an HPLC/LC-MS method for betamethasone valerate impurity profiling in accordance with USP or EP monographs, Betamethasone 9,11-Epoxide 21-Valerate serves as the characterized reference standard for quantifying the 9,11-epoxide-21-valerate impurity. The USP specification limits individual impurities to ≤1.0% and total impurities to ≤2.0%, requiring a qualified reference standard of ≥98% purity for accurate quantification. The compound's molecular weight (456.57) and distinct mass spectrometric signature (ΔMW of -20.01 Da vs. betamethasone 17-valerate) enable selective detection without interference from the parent drug or other related impurities [1].

Synthetic Intermediate for Betamethasone 21-Ester Derivatives in Corticosteroid Medicinal Chemistry

The compound is specifically documented as an intermediate in the synthesis of 21-esters of betamethasone, a class of glucocorticoids with anti-inflammatory activity. Its 9,11β-epoxide ring serves as a protected form of the 9α-fluoro-11β-hydroxy pharmacophore, allowing selective manipulation at the C-21 position without affecting the C-9/C-11 functionality. Subsequent HF-mediated epoxide opening introduces the 9α-fluoro substituent characteristic of the final drug, while the pre-installed 21-valerate ester eliminates the need for post-fluorination esterification, which can be complicated by competing C-17 vs. C-21 ester migration .

Process Development and Optimization: Tracking Incomplete Fluorination in Betamethasone Valerate Manufacturing

In the multi-step synthesis of betamethasone 17-valerate, the 9,11β-epoxide is a critical intermediate that must be opened by HF to introduce the 9α-fluoro group. Incomplete fluorination followed by esterification can yield the 9,11-epoxide 21-valerate as a persistent process impurity. Having this compound as a characterized reference standard enables process chemists to monitor the efficiency of the fluorination step, quantify residual epoxide carry-through, and establish acceptance criteria for intermediate quality before committing to downstream esterification and purification steps [2].

Stability-Indicating Method Development: Forced Degradation and Epoxide Hydrolysis Monitoring

The documented susceptibility of the 9,11-epoxide 21-valerate to hydrolytic degradation (both epoxide ring opening and valerate ester cleavage) under storage conditions makes it a valuable marker for stability-indicating method development. Forced degradation studies on betamethasone valerate drug substances and products can use this compound as a reference to identify and quantify degradation products arising from epoxide hydrolysis pathways. Its requirement for -20 °C storage (vs. room temperature for the parent drug) provides a practical benchmark for assessing cold-chain integrity during distribution and storage of corticosteroid reference standards [3].

Quote Request

Request a Quote for Betamethasone 9,11-Epoxide 21-Valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.